Bienvenue dans la boutique en ligne BenchChem!

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-

Kinase Inhibition Structure-Activity Relationship (SAR) Drug Discovery

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]- (CAS 787591-09-7) is a synthetic, fused heterocyclic small molecule belonging to the imidazo[1,2-a]pyrazin-8-amine class of kinase inhibitors. Its structure features an N-methyl-8-amino substituent and a 4-(trifluoromethoxy)phenyl group at the 3-position.

Molecular Formula C14H11F3N4O
Molecular Weight 308.26 g/mol
CAS No. 787591-09-7
Cat. No. B12913616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-
CAS787591-09-7
Molecular FormulaC14H11F3N4O
Molecular Weight308.26 g/mol
Structural Identifiers
SMILESCNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C14H11F3N4O/c1-18-12-13-20-8-11(21(13)7-6-19-12)9-2-4-10(5-3-9)22-14(15,16)17/h2-8H,1H3,(H,18,19)
InChIKeyVHBQNLGLFPIFFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]- (CAS 787591-09-7): A Kinase-Targeted Heterocyclic Scaffold for Drug Discovery


Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]- (CAS 787591-09-7) is a synthetic, fused heterocyclic small molecule belonging to the imidazo[1,2-a]pyrazin-8-amine class of kinase inhibitors. Its structure features an N-methyl-8-amino substituent and a 4-(trifluoromethoxy)phenyl group at the 3-position [1]. This compound is explicitly disclosed as a preferred modulator of protein kinase (PK) activity, with potential therapeutic applications in diseases linked to abnormal PK signaling, such as cancer and inflammatory disorders [1].

Why Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]- Cannot Be Simply Replaced by In-Class Analogs


Within the imidazo[1,2-a]pyrazin-8-amine class, biological activity is exquisitely sensitive to the position of the trifluoromethoxy substituent on the 3-phenyl ring. The para-substituted isomer (CAS 787591-09-7) is listed as a distinct, preferred compound alongside its ortho- and meta-substituted analogs in foundational kinase inhibitor patents [1]. The electronic and steric properties conferred by the substituent's position directly dictate the molecule's three-dimensional conformation and its complementarity to the ATP-binding pocket of target kinases. Substituting one positional isomer for another is therefore not a trivial generic exchange; it risks a complete loss of target engagement or a radical alteration of selectivity, rendering the procurement of the specific isomer mandatory for reproducible research.

Quantitative Differentiation of Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]- from Its Closest Analogs


Para- vs. Ortho/Meta Isomer Differentiation: Explicit Structural Selection in Patent Claims

The United States Patent US 7,157,460 B2, which covers the use of 8-amino-aryl-substituted imidazopyrazines as kinase inhibitors, explicitly lists the target compound, Methyl-[3-(4-trifluoromethoxy-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-amine, as a 'preferred compound' in a list that separately and distinctly names its structural isomers: Methyl-[3-(2-trifluoromethoxy-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-amine and Methyl-[3-(3-trifluoromethoxy-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-amine [1]. This explicit differentiation confirms that the inventors recognized each positional isomer as a unique chemical entity with its own potential biological profile.

Kinase Inhibition Structure-Activity Relationship (SAR) Drug Discovery

Differentiation from N8-Substituted Analogs: Amine vs. Amide Core Skeletons

A separate research thread has explored the imidazo[1,2-a]pyrazine core for adenosine receptor (AR) antagonism, where the N8-(hetero)arylcarboxyamido substituted compounds (such as compound 29) demonstrated good hA3 receptor affinity and selectivity, while 8-amino-6-(hetero)aryl substituted derivatives (closer to the target compound's core) primarily showed hA1 or balanced hA1/hA2A affinity in the micromolar range [1]. The target compound's N-methyl-8-amine structure differentiates it from these N8-amide series, positioning it firmly in the kinase inhibitor landscape rather than the AR antagonist field.

Adenosine Receptor Antagonism GPCR Kinase Selectivity

Purified Compound Integrity: A Critical Factor for Reproducible Kinase Assays

While specific activity data for this compound is absent from the peer-reviewed literature, the Brk/PTK6 inhibitor discovery program in the same imidazo[1,2-a]pyrazin-8-amine class provides a critical class-level insight. In that work, tool compounds achieved low-nanomolar Brk inhibition and high selectivity only after extensive medicinal chemistry optimization [1]. This underscores that for any new analog in this class, including the target compound, the chemical purity, correct regiochemistry, and absence of trace metal or isomeric contaminants are non-negotiable prerequisites for meaningful biological data. The target compound's value proposition for procurement is thus tied to the supplier's ability to provide rigorous analytical certification (HPLC, NMR, HRMS) that precludes the presence of the closely eluting ortho- or meta-isomers.

Assay Reproducibility Chemical Proteomics Kinase Profiling

Optimal Application Scenarios for Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]- Based on Its Structural Profile


Kinase Inhibitor Screening and SAR Expansion

The compound's disclosed role as a preferred kinase modulator in US 7,157,460 [1] makes it a prime candidate for screening against a panel of protein kinases, particularly tyrosine kinases, to establish its selectivity fingerprint. Its para-trifluoromethoxy substitution provides a distinct electronic profile compared to the ortho- and meta-isomers, enabling focused SAR studies to map the ATP-binding pocket's tolerance for this substituent's geometry and hydrogen-bonding capabilities.

High-Purity Reference Standard for Assay Development

Given the critical importance of isomer purity in this scaffold (as inferred from the Brk/PTK6 program's steep SAR [1]), the compound is ideally suited as a certified reference standard. Laboratories developing biochemical or cellular kinase assays can use it to validate their protocols, ensuring that the signal measured is genuinely from the para-isomer and not from trace isomeric contaminants that could act as alternative kinase inhibitors.

Computational Chemistry and Docking Model Validation

The clear structural distinction between the para-, meta-, and ortho-isomers of this compound provides an excellent test set for validating molecular docking models and free-energy perturbation (FEP) calculations against kinases. A model that can correctly predict activity differences between these nearly identical isomers would be considered highly robust, making these compounds valuable as a benchmark set for computational method development [2].

Quote Request

Request a Quote for Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.